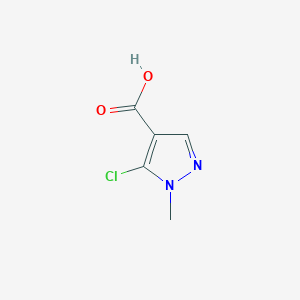

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYOVMHXYNKROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370935 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54367-66-7 | |

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of modern agrochemicals and pharmaceuticals. The pyrazole scaffold is a "biologically privileged" structure, and its derivatives are integral to numerous active pharmaceutical ingredients (APIs).[1] This document is intended for researchers, chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a comparative analysis of established methodologies. We will explore the strategic construction of the pyrazole core, subsequent functionalization, and final conversion to the target carboxylic acid, ensuring a narrative grounded in scientific rigor and practical application.

Introduction: Significance and Strategic Importance

This compound (CAS No: 54367-66-7) is a heterocyclic building block of significant industrial interest.[2] Its structure is a cornerstone for the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs), which are vital for crop protection.[3] The specific arrangement of the chloro, methyl, and carboxylic acid groups on the pyrazole ring is crucial for the biological activity of the final amide derivatives.[3][4] Understanding the efficient synthesis of this intermediate is therefore critical for the production of these high-value compounds.

The core challenge in synthesizing this molecule lies in the regioselective introduction of four different substituents onto the five-membered pyrazole ring. The strategies discussed herein focus on logical, high-yielding transformations that begin from readily available starting materials.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂O₂ | [2][5] |

| Molecular Weight | 160.56 g/mol | [2] |

| CAS Number | 54367-66-7 | [2] |

| Melting Point | 195-197 °C | [6] |

| Appearance | Crystalline solid | [6][7] |

Retrosynthetic Analysis and Key Synthetic Strategies

The can be approached through several strategic disconnections. The most prevalent and industrially viable approach involves the initial formation of a functionalized pyrazole ester, followed by chlorination and final hydrolysis. This modular approach allows for purification at intermediate stages, ensuring high purity of the final product.

This analysis highlights two primary synthetic pathways, which will be detailed below.

Strategy A: Synthesis from a 5-Hydroxypyrazole Intermediate

This is a robust and widely documented method that involves building the pyrazole ring first, followed by converting the C5-hydroxy (pyrazolone) group to a chloro group.

-

Step 1: Knorr Pyrazole Synthesis. The synthesis begins with the cyclocondensation reaction between a suitable β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, and methylhydrazine.[8][9] This reaction efficiently forms the ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate core.

-

Step 2: Chlorination. The resulting 5-hydroxypyrazole (which exists in tautomeric equilibrium with the pyrazolone form) is chlorinated. A powerful and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[7] This step replaces the hydroxyl group with a chlorine atom to yield ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.

-

Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by refluxing the ester with a strong base like potassium hydroxide (KOH) in an alcoholic solvent, followed by acidic workup to precipitate the product.[6]

Strategy B: Synthesis from a 5-Aminopyrazole Intermediate

An alternative route proceeds via a 5-aminopyrazole, which is then converted to the chloro-derivative through a Sandmeyer-type reaction.

-

Step 1: Formation of 5-Aminopyrazole Ester. This intermediate can be synthesized through various established methods for aminopyrazole synthesis.

-

Step 2: Diazotization and Chlorination. The 5-amino group is converted to a diazonium salt, which is subsequently displaced by a chloride ion. A documented procedure involves bubbling hydrogen chloride gas into a solution of the 5-aminopyrazole ester, followed by the addition of nitrosyl chloride to effect the transformation to ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.[10]

-

Step 3: Saponification. As with Strategy A, the final step is the basic hydrolysis of the ester to yield the target carboxylic acid.[6]

Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies derived from established literature.

Protocol 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate via Chlorination of Ethyl 5-hydroxy-1-methyl-4-pyrazolecarboxylate

This protocol details the critical chlorination step outlined in Strategy A.

Reagents and Equipment:

-

Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser and stirring mechanism

-

Heating mantle

-

Ice-water bath

-

Filtration apparatus

Procedure: [7]

-

Combine ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) and phosphorus oxychloride (50 ml) in a round-bottom flask equipped with a stirrer and reflux condenser.

-

Heat the mixture with stirring at 90-100 °C for approximately 65 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture and carefully evaporate the excess phosphorus oxychloride under reduced pressure.

-

Very cautiously, pour the residue into a beaker containing a large amount of ice-water to quench the remaining POCl₃. This is a highly exothermic reaction and must be done slowly and with care in a well-ventilated fume hood.

-

The product may precipitate as crystals. A portion of the product may also be extracted from the aqueous filtrate.

-

Filter the precipitated crystals and dry them. This yields a portion of 5-chloro-1-methyl-4-pyrazole carboxylic acid due to partial hydrolysis.

-

Neutralize the filtrate with aqueous ammonia (28%) and extract with diethyl ether.

-

Dry the ether extract, and evaporate the solvent to yield the target ethyl 5-chloro-1-methyl-4-pyrazole carboxylate as an oil.

Protocol 2: Saponification of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

This protocol describes the final hydrolysis step to obtain the target acid.

Reagents and Equipment:

-

Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Stirring mechanism

-

Filtration apparatus

Procedure: [6]

-

In a round-bottom flask, combine ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (13 g, 0.07 mole) and potassium hydroxide (7.8 g, 0.14 mole) in 75 ml of ethanol.

-

Heat the solution to reflux and maintain for six hours with stirring.

-

After reflux, cool the solution to room temperature.

-

Pour the cooled solution into a beaker of water.

-

Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the product precipitates completely (check with pH paper).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry it thoroughly.

-

For further purification, recrystallize the crude product from water to obtain pure this compound. The expected melting point is 195-197 °C.[6]

Conclusion and Future Outlook

The is a well-established process that is crucial for the agrochemical industry. The most reliable and scalable route proceeds through the formation of a 5-hydroxypyrazole ester, followed by chlorination with phosphorus oxychloride and subsequent saponification. While effective, this route involves harsh reagents like POCl₃ and long reaction times.

Future research in this area will likely focus on developing greener and more efficient synthetic methodologies. This could include the use of milder chlorinating agents, catalytic processes to replace stoichiometric reagents, and flow chemistry setups to improve safety, control, and reaction times. The development of one-pot procedures that minimize intermediate isolation steps would also represent a significant advancement in the sustainable production of this vital chemical intermediate.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - this compound (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 9. lookchem.com [lookchem.com]

- 10. prepchem.com [prepchem.com]

physicochemical properties of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. We will delve into its core physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No: 54367-67-7) is a substituted pyrazole derivative that serves as a versatile building block in organic synthesis.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and even potential anticancer properties.[1] This compound's specific substitution pattern—a chlorine atom, a methyl group, and a carboxylic acid—provides multiple reaction handles, making it a valuable precursor for creating diverse chemical libraries. Its derivatives are explored for applications ranging from pharmaceuticals targeting bacterial infections to the development of novel herbicides and fungicides.[1]

Core Physicochemical Characteristics

The functional groups of this compound dictate its physical and chemical behavior. The carboxylic acid group, in particular, allows for strong intermolecular interactions and provides a key site for derivatization.

Summary of Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 160.56 g/mol | [1][3] |

| CAS Number | 54367-67-7 | [1] |

| Melting Point | 195-198°C | [1][4] |

| Appearance | White to off-white solid/crystals | Inferred from synthesis |

| Purity | Typically ≥95-97% | [3] |

Molecular Structure Analysis

The molecule is built upon a five-membered pyrazole ring containing two adjacent nitrogen atoms. The strategic placement of its functional groups is key to its utility.

Caption: Chemical structure of this compound.

Thermal Properties: Melting Point

The compound exhibits a relatively high melting point of 197-198°C.[1] This is indicative of a stable crystal lattice structure. The primary contributing factor is the presence of the carboxylic acid functional group, which facilitates strong intermolecular hydrogen bonding between molecules, requiring significant thermal energy to transition from a solid to a liquid phase.[1]

Solubility Profile

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is crucial for its application and for anticipating potential impurities.

Common Synthetic Routes

Several methods are employed for its synthesis, often involving a multi-step process. A prevalent pathway involves the hydrolysis of the corresponding ethyl ester.[4]

-

Esterification Precursor : The synthesis often starts with a precursor like ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate, which is chlorinated using an agent like phosphorus oxychloride.[5]

-

Ester Hydrolysis : The resulting ethyl ester, this compound, ethyl ester, is then hydrolyzed. This is typically achieved by refluxing the ester with a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol.[4]

-

Acidification : The reaction mixture, now containing the potassium salt of the carboxylic acid, is cooled and acidified with a strong acid (e.g., concentrated HCl). This protonates the carboxylate, causing the desired this compound to precipitate out of the solution due to its low aqueous solubility.[4] The solid product is then collected by filtration and can be further purified by recrystallization.[4]

Caption: General workflow for the hydrolysis synthesis of the target compound.

Key Chemical Reactions

The compound's functional groups make it a versatile reactant:[1]

-

Esterification : The carboxylic acid can react with alcohols under acidic conditions to form various esters.

-

Amide Formation : It can be converted to an acid chloride (e.g., using thionyl chloride) which then readily reacts with amines to form amides, a common step in drug synthesis.

-

Nucleophilic Substitution : The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of new functional groups onto the pyrazole ring.

-

Decarboxylation : Under specific conditions, the carboxylic acid group can be removed.[1]

Experimental Protocols

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of the compound, which serves as a crucial indicator of purity.

Methodology:

-

Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent. Grind a small amount into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 197°C).

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Validation: A pure compound should exhibit a sharp melting range of 1-2°C. A broader range often indicates the presence of impurities.

Protocol: Conceptual pKa Determination by Titration

Objective: To determine the acid dissociation constant (pKa), which is critical for predicting the compound's ionization state in different pH environments, such as in biological systems.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and insert a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis:

-

Plot the pH versus the volume of NaOH added. This will generate a titration curve.

-

Identify the equivalence point, where the moles of added base equal the initial moles of the acid.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized). This is because at this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, as per the Henderson-Hasselbalch equation.

-

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[6][7]

-

Hazards:

-

Precautionary Measures:

-

P261: Avoid breathing dust.[6]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract

This comprehensive technical guide provides a detailed walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we present a logical and scientifically rigorous workflow for confirming the molecular structure of this important pyrazole derivative. Each analytical technique is discussed in the context of the specific structural features of the target molecule, emphasizing the "why" behind experimental choices and the interpretation of the resulting data.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise substitution pattern on the pyrazole ring is critical to its pharmacological profile. This compound (C5H5ClN2O2, Molar Mass: 160.56 g/mol ) is a key synthetic intermediate for the development of more complex molecules. Its structural integrity is paramount, necessitating a robust and multi-faceted analytical approach for its characterization. This guide provides a holistic view of the structure elucidation process, from sample preparation to the final structural confirmation.

Foundational Analysis: Elemental Composition and Physical Properties

Before delving into spectroscopic analysis, foundational data provides the initial constraints for structure determination.

-

Molecular Formula: C₅H₅ClN₂O₂

-

Molecular Weight: 160.56 g/mol [1]

-

CAS Number: 54367-66-7[1]

-

Physical State: Solid

-

Melting Point: 197-198°C

The molecular formula immediately indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid moiety.

The Elucidation Workflow: A Multi-Spectroscopic Approach

A synergistic application of multiple spectroscopic techniques is essential for a comprehensive and irrefutable structure determination. The workflow presented here follows a logical progression from broad functional group identification to detailed atomic connectivity.

Caption: Workflow for the structure elucidation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis (Thin Solid Film)

-

Dissolve a small amount (approx. 1-2 mg) of this compound in a volatile solvent such as methanol or acetone.

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Data Interpretation

The predicted IR spectrum reveals key vibrational frequencies that are characteristic of the molecule's functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600 | Medium | C=N and C=C stretching of the pyrazole ring |

| ~1450 | Medium | C-H bending of the methyl group |

| ~1250 | Medium | C-O stretching of the carboxylic acid |

| ~750 | Medium | C-Cl stretch |

The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl group. The combination of these two features strongly suggests the presence of a carboxylic acid functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Introduce a small amount of the sample into the mass spectrometer.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate a mass spectrum.

Data Interpretation

The predicted mass spectrum will show a molecular ion peak and several fragment ions.

| m/z | Predicted Relative Intensity | Assignment |

| 160/162 | High | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 115/117 | Medium | [M - COOH]⁺ |

| 80 | Medium | [M - COOH - Cl]⁺ |

The molecular ion peak at m/z 160, along with its isotopic peak at m/z 162 in an approximate 3:1 ratio, is definitive evidence for the presence of one chlorine atom in the molecule and confirms the molecular weight. The loss of a fragment with a mass of 45 Da (corresponding to COOH) is a characteristic fragmentation of carboxylic acids.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignments.

¹H NMR Data Interpretation

The ¹H NMR spectrum is predicted to show three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | COOH |

| ~8.0 | Singlet | 1H | H-3 (pyrazole ring) |

| ~3.9 | Singlet | 3H | N-CH₃ |

The downfield singlet around 13.0 ppm is characteristic of a carboxylic acid proton. The singlet at approximately 8.0 ppm corresponds to the single proton on the pyrazole ring. The singlet at around 3.9 ppm integrates to three protons, consistent with the N-methyl group. The lack of splitting for all signals indicates that there are no adjacent protons to any of the proton environments.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carboxylic acid) |

| ~140 | C-5 (pyrazole ring, attached to Cl) |

| ~138 | C-3 (pyrazole ring, attached to H) |

| ~110 | C-4 (pyrazole ring, attached to COOH) |

| ~40 | N-CH₃ |

The signal at ~165 ppm is typical for a carboxylic acid carbonyl carbon. The signals for the pyrazole ring carbons are in the expected aromatic/heteroaromatic region. The upfield signal at ~40 ppm is characteristic of the N-methyl carbon.

2D NMR for Unambiguous Assignments

While the 1D spectra provide strong evidence, 2D NMR experiments would provide definitive proof of the structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbons. We would expect to see a correlation between the proton at ~8.0 ppm and the carbon at ~138 ppm (C-3), and a correlation between the protons at ~3.9 ppm and the carbon at ~40 ppm (N-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. Key expected correlations include:

-

The N-CH₃ protons (~3.9 ppm) to the C-5 carbon (~140 ppm) and the C-3a carbon of the pyrazole ring.

-

The H-3 proton (~8.0 ppm) to the C-5 carbon (~140 ppm) and the C-4 carbon (~110 ppm).

-

The H-3 proton (~8.0 ppm) to the N-CH₃ carbon (~40 ppm).

-

Caption: Key predicted HMBC correlations for this compound.

Conclusion

The collective evidence from FT-IR, Mass Spectrometry, and NMR spectroscopy provides a self-validating and unambiguous confirmation of the structure of this compound. FT-IR confirms the presence of the carboxylic acid functional group. Mass spectrometry establishes the correct molecular weight and the presence of a chlorine atom. Finally, ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, elucidates the precise connectivity of all atoms in the molecule. This systematic and multi-faceted analytical approach ensures the highest level of confidence in the structural assignment, which is a critical prerequisite for its use in further research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the underlying principles and experimental considerations for obtaining and interpreting high-quality NMR spectra for this and similar heterocyclic compounds.

Molecular Structure and Predicted NMR Data

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The substituents—a chloro group at position 5, a methyl group at the N1 position, and a carboxylic acid at position 4—profoundly influence the electron distribution within the pyrazole ring, resulting in a unique NMR fingerprint.

Due to the absence of a publicly available, experimentally verified NMR spectrum for this specific molecule, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally related pyrazole derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl protons and the single proton on the pyrazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 | ~8.0 | Singlet (s) | 1H |

| N-CH₃ | ~3.9 | Singlet (s) | 3H |

| COOH | ~12-13 | Broad Singlet (br s) | 1H |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature, and it may undergo exchange with residual water in the solvent.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~138 |

| C4 | ~110 |

| C5 | ~145 |

| N-CH₃ | ~38 |

| COOH | ~165 |

The Rationale Behind the Predicted Chemical Shifts

The predicted chemical shifts are derived from the fundamental electronic effects exerted by the substituents on the pyrazole ring.

-

¹H NMR: The proton at the C3 position is expected to be the most downfield of the ring protons due to the anisotropic effect of the pyrazole ring and the influence of the adjacent nitrogen atom. The N-methyl protons will appear as a singlet, with a chemical shift typical for a methyl group attached to a nitrogen atom in a heteroaromatic system. The carboxylic acid proton, being highly deshielded, will appear at a very low field.

-

¹³C NMR: The C5 carbon, directly attached to the electronegative chlorine atom, is predicted to be significantly downfield. The C3 and C4 carbons' chemical shifts are influenced by their position within the heterocyclic ring and the electronic effects of the substituents. The N-methyl carbon will have a characteristic chemical shift in the aliphatic region, while the carboxylic acid carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

Experimental Protocols for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following sections detail the recommended experimental procedures.

Sample Preparation

Proper sample preparation is critical to avoid line broadening and artifacts in the NMR spectrum.[1][2][3][4][5]

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (~0.6 mL)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a cotton plug

-

Vortex mixer

Procedure:

-

Weigh 5-10 mg of the solid sample and place it in a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent. For carboxylic acids, DMSO-d₆ is often a good choice as it can solubilize the compound and slow down the exchange of the acidic proton.

-

Gently vortex the vial to dissolve the sample completely.

-

Filter the solution through a Pasteur pipette containing a small cotton plug directly into the NMR tube to remove any particulate matter.[2][3]

-

Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm, to be within the detection region of the NMR probe.[4]

-

Cap the NMR tube securely and label it clearly.

¹H NMR Data Acquisition

The following are typical acquisition parameters for a standard 1D ¹H NMR experiment.[6][7]

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse is used to allow for a shorter relaxation delay. |

| Number of Scans (NS) | 8-16 | Sufficient to obtain a good signal-to-noise ratio for a moderately concentrated sample. |

| Relaxation Delay (D1) | 1-2 seconds | A shorter delay is permissible with a smaller flip angle. |

| Acquisition Time (AQ) | 2-4 seconds | Provides adequate digital resolution. |

| Spectral Width (SW) | 16 ppm | Covers the typical chemical shift range for organic molecules. |

| Temperature | 298 K | Standard room temperature acquisition. |

¹³C NMR Data Acquisition

For a standard proton-decoupled 1D ¹³C NMR experiment, the following parameters are recommended.[8][9][10]

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A 30-degree pulse with power-gated proton decoupling to provide Nuclear Overhauser Effect (NOE) enhancement. |

| Number of Scans (NS) | 1024 or more | A higher number of scans is required due to the low natural abundance of ¹³C. |

| Relaxation Delay (D1) | 2 seconds | A standard delay for routine spectra. |

| Acquisition Time (AQ) | 1-2 seconds | Balances resolution and experiment time. |

| Spectral Width (SW) | 240 ppm | Encompasses the full range of ¹³C chemical shifts. |

| Temperature | 298 K | Standard room temperature acquisition. |

Visualizing the Molecular Structure and NMR Logic

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR data for this compound, grounded in the principles of NMR spectroscopy and substituent effects. The provided experimental protocols offer a robust framework for acquiring high-quality spectra, which is essential for unambiguous structural confirmation and for the advancement of research and development in the pharmaceutical and chemical sciences. While the presented data is predictive, it serves as a strong foundation for the interpretation of experimentally obtained spectra.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 8. books.rsc.org [books.rsc.org]

- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid: Starting Materials and Strategic Execution

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Among its many derivatives, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial building block for a range of therapeutic agents, including insecticides and pharmaceuticals.[1] Its specific substitution pattern—a chloro group at the 5-position, a methyl group at the N1-position, and a carboxylic acid at the 4-position—imparts unique physicochemical properties that are desirable for molecular recognition by biological targets.

This guide provides an in-depth technical overview of the primary synthetic strategies for obtaining this valuable intermediate. We will dissect the synthetic pathways, focusing on the selection of starting materials and the rationale behind the chosen reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this key molecule.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route often depends on the availability of precursors, scalability, and desired purity of the final product. Here, we will explore three primary, field-proven synthetic pathways.

| Synthetic Pathway | Key Starting Material | Core Transformations | Advantages | Disadvantages |

| Pathway 1 | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Diazotization (Sandmeyer-type reaction), Hydrolysis | Readily available starting material, well-established transformation. | Use of potentially hazardous diazonium salts, requires careful temperature control.[2] |

| Pathway 2 | Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate | Chlorination with POCl₃, Hydrolysis | Good yields, direct conversion of the hydroxy group. | POCl₃ is a corrosive and moisture-sensitive reagent, reaction may require high temperatures. |

| Pathway 3 | Ethyl 1H-pyrazole-4-carboxylate | N-methylation, Chlorination, Hydrolysis | Modular approach, allows for variation in substitution. | Potential for regioisomer formation during N-methylation, requires multiple steps. |

Pathway 1: The Sandmeyer Approach from an Amino Precursor

This synthetic route leverages the well-established Sandmeyer reaction to introduce the chloro substituent.[3] The key starting material is ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Diagram of Pathway 1

Caption: Synthetic workflow for Pathway 1.

Synthesis of the Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is typically synthesized through the condensation of a methylhydrazine with ethoxymethylene ethyl cyanoacetate.[4]

-

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the methylhydrazine on the electron-deficient double bond of the ethoxymethylene ethyl cyanoacetate, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.

-

Experimental Protocol:

-

In a reaction vessel, dissolve ethoxymethylene ethyl cyanoacetate in a suitable solvent such as toluene.[4]

-

With cooling, slowly add a 40% aqueous solution of methylhydrazine, maintaining the temperature between 22-30°C.[4]

-

After the addition is complete, allow the reaction to stir for 1-3 hours.[4]

-

Heat the mixture to reflux for 2 hours to drive the cyclization to completion.[4]

-

Cool the reaction mixture and collect the precipitated product by filtration. The crude product can be purified by recrystallization.

-

Step 1: The Sandmeyer-Type Reaction

The conversion of the amino group to a chloro group is the cornerstone of this pathway. This transformation is a variation of the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.[3][5][6]

-

Mechanism Insight: The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate then undergoes a copper(I) chloride-catalyzed decomposition, where the diazonium group is replaced by a chlorine atom with the evolution of nitrogen gas.[3]

-

Experimental Protocol:

-

Suspend ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in a mixture of chloroform and concentrated hydrochloric acid.

-

Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution.[7]

-

Introduce nitrosyl chloride gas into the reaction mixture. Monitor the reaction by TLC to ensure complete consumption of the starting material.[7]

-

Gently heat the reaction mixture on a steam bath, then cool and remove the solvent in vacuo to yield crude ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.[7]

-

Step 2: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Experimental Protocol:

-

Combine the ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate with a solution of potassium hydroxide in ethanol.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture, pour it into water, and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Recrystallization from water can be performed for further purification.

-

Pathway 2: Chlorination of a Hydroxy-Pyrazole Precursor

This route begins with ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate and utilizes a potent chlorinating agent to replace the hydroxyl group.

Diagram of Pathway 2

Caption: Synthetic workflow for Pathway 2.

Synthesis of the Starting Material: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

This starting material can be prepared by the condensation of diethyl acetylenedicarboxylate with methylhydrazine.[8]

-

Mechanism Insight: The reaction involves a Michael addition of the hydrazine to one of the acetylenic carbons, followed by an intramolecular cyclization to form the pyrazole ring.

-

Experimental Protocol:

-

A mixture of diethyl acetylenedicarboxylate and methylhydrazine is refluxed in a suitable solvent like ethanol.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization.

-

Step 1: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 5-hydroxy-pyrazole to the 5-chloro-pyrazole is a key transformation. Phosphorus oxychloride is a common and effective reagent for this purpose.[9]

-

Mechanism Insight: The hydroxyl group of the pyrazole attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 5-chloro-pyrazole.

-

Experimental Protocol:

-

A mixture of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and an excess of phosphorus oxychloride is heated with stirring.

-

The reaction is typically carried out at elevated temperatures (e.g., 90-100°C) for an extended period.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured into ice-water, causing the product to precipitate.

-

The solid 5-chloro-1-methyl-4-pyrazole carboxylic acid is collected by filtration and dried. The corresponding ethyl ester may also be present in the filtrate and can be extracted.

-

Pathway 3: A Modular Approach via N-Methylation and Chlorination

This pathway offers a more flexible approach, starting from a simple pyrazole-4-carboxylic acid ester, which is then sequentially functionalized.

Diagram of Pathway 3

Caption: Synthetic workflow for Pathway 3.

Synthesis of the Starting Material: Ethyl 1H-pyrazole-4-carboxylate

This can be synthesized via several methods, including a three-component reaction or a Vilsmeier-Haack reaction.[1][10]

-

Three-Component Synthesis: A one-pot synthesis can be achieved by reacting an aldehyde, a hydrazine, and ethyl acetoacetate in the presence of a catalyst.[1]

-

Vilsmeier-Haack Approach: Hydrazones of β-keto esters can be treated with the Vilsmeier reagent (POCl₃/DMF) to yield pyrazole-4-carboxylic acid esters.[10][11]

Step 1: N-Methylation

The regioselective methylation of the pyrazole ring is a critical step. The presence of two nitrogen atoms can lead to a mixture of N1 and N2 methylated products.

-

Causality in Reagent Choice: Traditional methylating agents like methyl iodide or dimethyl sulfate can sometimes lead to poor regioselectivity. More sterically hindered reagents or specific reaction conditions may be required to favor N1 methylation.[12][13][14] Using a base like sodium hydride with dimethyl carbonate in DMF is an alternative.[15]

-

Experimental Protocol (using Dimethyl Carbonate):

-

To a solution of ethyl 3-ethyl-5-pyrazolecarboxylate in DMF, add sodium hydride in portions.[15]

-

Add dimethyl carbonate and heat the reaction mixture for several hours.[15]

-

After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The product is purified by distillation under reduced pressure.[15]

-

Step 2: Chlorination

Chlorination of the N-methylated pyrazole can be achieved using various reagents. A method using hydrochloric acid and hydrogen peroxide has been reported.[16]

-

Experimental Protocol:

-

To the ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, add hydrochloric acid and hydrogen peroxide.[16]

-

The reaction is stirred until the starting material is consumed.

-

The product, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, is then isolated.

-

Step 3: Hydrolysis

The final step is the hydrolysis of the ester, as described in the previous pathways.

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound is a well-documented process with multiple viable pathways. The choice of starting material and synthetic strategy will ultimately be guided by laboratory-specific factors such as precursor availability, cost, and safety considerations. The Sandmeyer approach offers a direct route from a readily available amino-pyrazole, while the chlorination of a hydroxy-pyrazole provides a high-yielding alternative. The modular approach, although involving more steps, allows for greater flexibility in analog synthesis. By understanding the underlying chemical principles and experimental nuances of each pathway, researchers and drug development professionals can confidently and efficiently produce this critical molecular building block for their discovery and development programs.

References

- 1. sid.ir [sid.ir]

- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 16. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

Chloro-Methyl-Pyrazole Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various biological interactions have rendered it a "privileged scaffold" in drug discovery.[1][2] The introduction of chloro and methyl substituents onto this core structure gives rise to a class of compounds—chloro-methyl-pyrazole derivatives—with a markedly enhanced and diverse pharmacological profile. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their actions and provide practical, field-proven experimental insights.

I. The Synthetic Landscape: Crafting Chloro-Methyl-Pyrazole Derivatives

The biological evaluation of any compound class begins with its synthesis. The synthetic routes to chloro-methyl-pyrazole derivatives are varied, often tailored to achieve specific substitution patterns that are crucial for their biological activity. A common and effective strategy involves the cyclization of appropriately substituted hydrazines with β-dicarbonyl compounds or their equivalents.

A representative synthetic pathway often commences with the reaction of a substituted phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate.[4] This intermediate can then be chlorinated using agents like phosphorus oxychloride (POCl₃) to yield the chloro-pyrazole core.[4][5] Further modifications, such as the introduction of a methyl group, can be achieved through various methylation techniques.

Experimental Protocol: Synthesis of a 3-Methyl-5-chloro-1-phenylpyrazole Derivative

This protocol outlines a general procedure for the synthesis of a chloro-methyl-pyrazole derivative, adapted from established methodologies.[4]

Step 1: Synthesis of 3-Methyl-1-phenylpyrazol-5-one

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

-

Heat the mixture at reflux temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is then recrystallized from diluted ethanol to yield pure 3-methyl-1-phenylpyrazol-5-one.

Step 2: Chlorination to 3-Methyl-5-chloro-1-phenylpyrazole

-

To a stirred solution of 3-methyl-1-phenylpyrazol-5-one (1 equivalent) in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise at 0°C.

-

N,N-dimethylaniline can be used as a catalyst.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed with water, and dried to obtain the 3-methyl-5-chloro-1-phenylpyrazole derivative.

Causality in Experimental Choices: The use of POCl₃ as a chlorinating agent is a classic and efficient method for converting hydroxyl groups on heterocyclic rings to chlorides. The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction. The final workup with ice-water is to hydrolyze any unreacted POCl₃ and precipitate the organic product.

II. Unveiling the Biological Potential: A Spectrum of Activities

Chloro-methyl-pyrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a formidable challenge in global health, and the quest for novel, effective, and selective anticancer agents is relentless.[6][7] Chloro-methyl-pyrazole derivatives have emerged as a significant area of interest in oncology research.[6][7]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with crucial signaling pathways involved in cancer progression.[1] For instance, certain pyrazole derivatives have been identified as inhibitors of key enzymes like cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[7] Others have demonstrated the ability to inhibit tubulin polymerization, a process essential for cell division.[8]

Structure-Activity Relationship (SAR): The anticancer potency of chloro-methyl-pyrazole derivatives is intricately linked to their substitution patterns. The position and nature of the chloro and methyl groups, as well as other substituents on the pyrazole and any attached phenyl rings, significantly influence their activity.[6] For example, the presence of a chloro group at a specific position on a phenyl ring attached to the pyrazole core has been shown to enhance cytotoxicity against various cancer cell lines.[6]

Data Summary: Anticancer Activity of Selected Chloro-Methyl-Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | K562 (Leukemia) | 0.26 | [8] |

| Derivative A | A549 (Lung) | 0.19 | [8] |

| Derivative B | MCF-7 (Breast) | 5.8 | [6] |

| Derivative C | HepG2 (Liver) | 2.0 | [7] |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

B. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new classes of antimicrobial agents. Chloro-methyl-pyrazole derivatives have shown significant promise in this arena, exhibiting activity against a range of bacteria and fungi.[9][10][11][12]

Mechanism of Action: The antimicrobial action of these compounds can be attributed to several mechanisms. Some derivatives are believed to interfere with microbial metabolic pathways, such as fatty acid biosynthesis.[13] For instance, certain pyrazole derivatives have been identified as inhibitors of FabH, an enzyme crucial for the initiation of fatty acid synthesis in bacteria.[13] Others may disrupt the integrity of the microbial cell membrane or inhibit essential enzymes.

Structure-Activity Relationship (SAR): The presence of a chloro substituent is often associated with enhanced antimicrobial activity, likely due to its lipophilic nature which can facilitate passage through the microbial cell membrane.[12] The position of the methyl group can also modulate the activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of chloro-methyl-pyrazole derivatives.

C. Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases.[14][15] Chloro-methyl-pyrazole derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[14][16][17][18][19]

Mechanism of Action: A key mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[15][19]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

Caption: Inhibition of the COX-2 pathway by chloro-methyl-pyrazole derivatives.

III. Structure-Activity Relationships (SAR): A Guiding Principle

The biological activity of chloro-methyl-pyrazole derivatives is not a random phenomenon but is governed by well-defined structure-activity relationships (SAR).[20][21] Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Key SAR Observations:

-

Position of the Chloro Group: The location of the chlorine atom on the pyrazole ring or an attached aromatic ring can dramatically influence activity. For instance, a para-substituted chloro group on a phenyl ring at the 5-position of the pyrazole has been found to be important for cannabinoid receptor antagonist activity.[20]

-

Methyl Group Substitution: The presence and position of methyl groups can affect the molecule's conformation, lipophilicity, and interaction with biological targets.

-

Other Substituents: The introduction of other functional groups, such as carboxamides or sulfonamides, can further modulate the biological activity profile.[9][20]

IV. Future Perspectives and Conclusion

The exploration of chloro-methyl-pyrazole derivatives has unveiled a rich and diverse landscape of biological activities. Their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents underscores their significance in medicinal chemistry. The versatility of the pyrazole scaffold allows for extensive chemical modifications, providing a fertile ground for the optimization of lead compounds.

Future research should focus on:

-

Elucidation of precise mechanisms of action: While some mechanisms have been proposed, further studies are needed to fully understand how these compounds exert their biological effects at the molecular level.

-

Optimization of SAR: Systematic modifications of the chloro-methyl-pyrazole scaffold will be crucial for enhancing potency, selectivity, and pharmacokinetic properties.

-

In vivo studies and clinical translation: Promising candidates identified in vitro will need to be evaluated in animal models to assess their efficacy and safety before they can be considered for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 5. heteroletters.org [heteroletters.org]

- 6. srrjournals.com [srrjournals.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. orientjchem.org [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Technical Guide to Pyrazole-4-Carboxylic Acids in Medicinal Chemistry

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in modern drug discovery, gracing the structures of numerous blockbuster drugs.[1][2] Within this versatile family, the pyrazole-4-carboxylic acid moiety has carved out a significant niche, serving as a critical pharmacophore and a versatile synthetic intermediate. This technical guide provides an in-depth exploration of the discovery, history, and ever-expanding role of pyrazole-4-carboxylic acids in medicinal chemistry. We will delve into the synthetic strategies that unlock this scaffold, dissect the intricate structure-activity relationships that govern its biological effects, and illuminate the diverse mechanisms of action through which these compounds exert their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable chemical entity.

A Historical Perspective: From a Heterocyclic Curiosity to a Pillar of Drug Design

The story of pyrazoles begins in the late 19th century, with Ludwig Knorr's synthesis of antipyrine in 1883, a pyrazolone derivative that became a widely used analgesic and antipyretic.[3][4] This seminal discovery ignited interest in the pyrazole nucleus, and the first synthesis of the parent pyrazole was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3][5] For many years, research focused on the broader class of pyrazoles, leading to the development of important drugs like the anti-inflammatory agent phenylbutazone.

The specific focus on the pyrazole-4-carboxylic acid scaffold is a more recent development in the history of medicinal chemistry. The strategic placement of the carboxylic acid group at the 4-position of the pyrazole ring provides a crucial vector for molecular interactions and a convenient handle for synthetic elaboration.[1] Early investigations into substituted pyrazole-4-carboxylic acids explored their potential as hypoglycemic agents.[6][7] These pioneering studies, while not leading directly to marketed drugs, laid the groundwork for a deeper understanding of how this scaffold could be tailored for various biological targets. The true ascendancy of the pyrazole-4-carboxylic acid moiety has been driven by its recognition as a key building block in the synthesis of complex molecular architectures and its intrinsic ability to engage with the active sites of a diverse array of enzymes and receptors.

The Synthetic Toolkit: Constructing the Pyrazole-4-Carboxylic Acid Core

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, a variety of robust methods have been developed for the construction of the pyrazole-4-carboxylic acid core.

The Vilsmeier-Haack Approach: A Classic Route to 4-Formylpyrazoles

A common and effective strategy involves the Vilsmeier-Haack reaction of hydrazones, which yields pyrazole-4-carboxaldehydes. These aldehydes can then be readily oxidized to the corresponding carboxylic acids. This two-step process offers a reliable entry point to the desired scaffold.

One-Pot Multicomponent Reactions: An Efficient and Green Alternative

More recently, one-pot multicomponent reactions have gained prominence for their efficiency and atom economy. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. For example, the reaction of a β-ketoester, an aldehyde, and a hydrazine derivative can directly afford highly substituted pyrazole-4-carboxylic acid esters.

Experimental Protocol: A Representative Synthesis of a Pyrazole-4-Carboxylic Acid Derivative

The following protocol describes the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of novel anti-inflammatory agents.[8]

Step 1: N-methylation of ethyl 3-methyl-1H-pyrazole-4-carboxylate Ethyl 3-methyl-1H-pyrazole-4-carboxylate is methylated to yield ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.[8]

Step 2: Ester Hydrolysis The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to furnish the final product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[8]

References

- 1. Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives | Neuroquantology [neuroquantology.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid in common lab solvents

An In-depth Technical Guide to the Solubility Profile of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound (C₅H₅ClN₂O₂), a substituted pyrazole derivative with significant applications in medicinal chemistry and proteomics research.[1] Understanding the solubility of this compound is critical for its effective use in drug discovery, formulation development, and various biological assays, as low solubility can lead to unreliable in vitro results and poor bioavailability.[2][3]

The molecular structure of this compound, with a molecular weight of approximately 160.56 g/mol , dictates its solubility behavior.[1] The molecule's architecture combines a hydrophilic carboxylic acid group with a more lipophilic pyrazole ring substituted with a chlorine atom and a methyl group. This amphiphilic nature results in a nuanced solubility profile that is highly dependent on the properties of the solvent system.[1]

The Physicochemical Basis of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[5] The polarity of this compound is a balance between its polar and non-polar components.

-

Polar Moieties : The carboxylic acid (-COOH) group is the primary driver of polarity, capable of acting as both a hydrogen bond donor and acceptor.[6] This allows for strong interactions with polar solvents, particularly water and alcohols.[7]

-

Non-Polar Moieties : The pyrazole ring, while containing nitrogen atoms, contributes to the aromatic and less polar character of the molecule. The methyl (-CH₃) group and the chlorine (-Cl) atom further enhance the lipophilicity, or non-polar nature, of the compound.

The interplay between these groups means that while the compound has some affinity for polar environments, its solubility is limited by the non-polar hydrocarbon and chlorinated portions of its structure. As the non-polar character of a molecule increases, its solubility in polar solvents like water tends to decrease.

The Critical Role of pH

For ionizable compounds like this compound, pH is arguably the most influential factor on aqueous solubility. As a carboxylic acid, it is a weak acid and will be more soluble in basic (high pH) solutions and less soluble in acidic (low pH) solutions.[8][9]

This behavior is governed by Le Chatelier's principle.[10] In a basic environment, the excess hydroxide ions (OH⁻) react with the acidic proton of the carboxylic acid group, deprotonating it to form a highly polar and much more water-soluble carboxylate salt.

R-COOH + OH⁻ ⇌ R-COO⁻ + H₂O

Conversely, in an acidic solution, the high concentration of hydronium ions (H₃O⁺) suppresses the ionization of the carboxylic acid, shifting the equilibrium to the left and reducing solubility.[11] This is an example of the common-ion effect.[11]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a classic and widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.[2][12] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, after which the concentration of the dissolved solute is measured.[12][13]

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation : Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected laboratory solvent. A 5-fold excess is typically sufficient to ensure saturation.[14]

-

Equilibration : Seal the vials to prevent solvent evaporation.[12] Place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) and shake for a predetermined period, typically 24 to 48 hours, to ensure the system reaches equilibrium.[2][14]

-

Phase Separation : After equilibration, allow the vials to stand, or centrifuge them at the test temperature, to separate the undissolved solid from the saturated supernatant.[2][14]

-

Sample Extraction : Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filtration through a suitable filter (e.g., 0.22 µm syringe filter) is recommended.[2]

-

Quantification : Dilute the saturated solution as needed and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[12] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[2][13]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Predicted Solubility Profile in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7) | Polar Protic | Sparingly Soluble | The polar carboxylic acid group allows for some water solubility via hydrogen bonding, but this is counteracted by the non-polar pyrazole ring, methyl, and chloro groups.[1][7] |

| Aqueous NaOH (e.g., 0.1 M) | Aqueous Basic | Highly Soluble | The acidic proton reacts with the base to form a highly polar and water-soluble carboxylate salt.[15] |

| Aqueous HCl (e.g., 0.1 M) | Aqueous Acidic | Insoluble | The excess H⁺ ions suppress the deprotonation of the carboxylic acid, reducing solubility below that of neutral water due to the common ion effect.[11] |

| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can engage in hydrogen bonding with the carboxylic acid group while also solvating the less polar parts of the molecule. |

| Acetone | Polar Aprotic | Moderately Soluble | As a polar aprotic solvent, it can interact with the polar groups but is less effective at solvating the acidic proton than protic solvents. |

| Dichloromethane (DCM) | Non-Polar | Sparingly Soluble | The polarity is insufficient to effectively solvate the highly polar carboxylic acid group.[16] |

| Hexane | Non-Polar | Insoluble | The large polarity mismatch between the non-polar solvent and the polar solute prevents dissolution.[17] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar character. |

Interplay of Factors Governing Solubility

The solubility of an acidic compound like this compound is not determined by a single parameter but by a dynamic interplay of several factors. The diagram below illustrates the key relationships influencing the final measured solubility.

Caption: Factors influencing the solubility of an acidic compound.

Conclusion and Researcher Implications

The solubility profile of this compound is a direct consequence of its molecular structure. It is predicted to be poorly soluble in acidic and non-polar solvents but highly soluble in basic aqueous solutions and polar organic solvents like DMSO and alcohols. This pH-dependent solubility is a critical consideration for researchers. For in vitro biological assays, using a buffered solution at a physiological pH (around 7.4) is crucial, though solubility might be limited. The use of co-solvents like DMSO is common to achieve higher stock concentrations, but the final concentration of DMSO in the assay must be carefully controlled to avoid artifacts.[3] For formulation and drug delivery studies, leveraging the compound's high solubility in basic conditions could be a key strategy for developing oral dosage forms. This guide provides the theoretical framework and practical methodology for scientists to confidently assess and manipulate the solubility of this compound for their specific research needs.

References

- 1. Buy this compound | 54367-66-7 [smolecule.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. chem.ws [chem.ws]

- 5. quora.com [quora.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Video: Physical Properties of Carboxylic Acids [jove.com]

- 8. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 9. m.youtube.com [m.youtube.com]

- 10. reddit.com [reddit.com]

- 11. fiveable.me [fiveable.me]

- 12. scribd.com [scribd.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. www1.udel.edu [www1.udel.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid as a Versatile Synthetic Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Value Proposition of a Well-Positioned Pyrazole